![molecular formula C28H42O8S B1192136 Cyclopentaneheptanoic acid, 2-((3R)-3-benzo(b)thien-2-yl-3-hydroxypropyl)-3,5-dihydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, (1R,2R,3R,5S)- CAS No. 955005-63-7](/img/structure/B1192136.png)
Cyclopentaneheptanoic acid, 2-((3R)-3-benzo(b)thien-2-yl-3-hydroxypropyl)-3,5-dihydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, (1R,2R,3R,5S)-
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Overview
Description
AR-102 is a bio-active chemical.
Scientific Research Applications
Synthesis and Transformations
Cyclopentaneheptanoic acid derivatives are utilized in the synthesis and transformation of various compounds. For instance, 3-(4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazin-2-yl)propanoic acid and its ethyl ester have been prepared through a series of reactions including succinoylation, hydrolysis, and cyclization. These processes demonstrate the compound's utility in creating new chemical structures with potential applications in material science and pharmaceuticals (El-Ahl, Ismail, & Amer, 2003).
Precursor for Synthesis of Other Compounds
This chemical is also employed as a precursor in the synthesis of other complex molecules. For example, the synthesis of 1-amino-3-(hydroxymethyl)bicyclo[3.1.0]hexane as a component for carbocyclic nucleosides highlights its role in creating bioactive compounds (Chang et al., 1994).
Building Block in Dendrimers
Furthermore, derivatives of cyclopentaneheptanoic acid have been evaluated as building blocks in the construction of dendrimers. For instance, benzylidene protected bis-MPA, 2,2-bis(hydroxymethyl)propanoic acid, was synthesized and utilized in dendrimer construction, showcasing its potential in nanotechnology and material sciences (Annby et al., 1998).
In Polymerization and Material Science
The compound's derivatives are also significant in polymer science. The synthesis and polymerization of new cyclic esters containing protected functional groups, derived from this compound, have been explored. These studies are crucial for developing new polymeric materials with specific functionalities (Trollsås et al., 2000).
Catalysis and Organic Reactions
Cyclopentaneheptanoic acid derivatives play a role in catalysis and organic synthesis. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, is used as a catalyst in condensation reactions, underscoring its importance in facilitating chemical transformations (Tayebi et al., 2011).
Photovoltaic Applications
Lastly, certain derivatives are utilized in the photovoltaic field. The influence of annealing temperature on photovoltaic performance, involving compounds with structural similarities, highlights its potential in renewable energy applications (Helgesen et al., 2010).
properties
CAS RN |
955005-63-7 |
---|---|
Product Name |
Cyclopentaneheptanoic acid, 2-((3R)-3-benzo(b)thien-2-yl-3-hydroxypropyl)-3,5-dihydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, (1R,2R,3R,5S)- |
Molecular Formula |
C28H42O8S |
Molecular Weight |
538.69 |
IUPAC Name |
Cyclopentaneheptanoic acid, 2-((3R)-3-benzo(b)thien-2-yl-3-hydroxypropyl)-3,5-dihydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, (1R,2R,3R,5S)- |
InChI |
InChI=1S/C21H21N6O7P/c1-27-16-7-11(20(29)26-15(21(30)31)9-35(32,33)34)3-5-13(16)25-18(27)8-17-23-12-4-2-10(19(22)28)6-14(12)24-17/h2-7,15H,8-9H2,1H3,(H2,22,28)(H,23,24)(H,26,29)(H,30,31)(H2,32,33,34)/t15-/m0/s1 |
InChI Key |
PEXFKSJDXSBOLP-HNNXBMFYSA-N |
SMILES |
c1ccc2c(c1)cc(s2)[C@@H](CC[C@H]3[C@@H](C[C@@H]([C@@H]3CCCCCCC(=O)OCC(CO)(CO)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AR-102; AR-102; AR102; UNII-54923Z352W; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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